molecular formula C8H9NO2 B2847724 (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol CAS No. 1251761-34-8

(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol

Cat. No.: B2847724
CAS No.: 1251761-34-8
M. Wt: 151.165
InChI Key: HNEXLMRBHGLUBP-UHFFFAOYSA-N
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Description

(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol is a heterocyclic compound featuring a fused dihydrofuranopyridine core with a hydroxymethyl (-CH2OH) substituent at the 4-position. Its molecular formula is C8H9NO2 (molecular weight: 151.16 g/mol), and it bears the CAS registry number 1251761-34-8 . The compound is part of a broader class of dihydrofuropyridines, which are characterized by a partially saturated furan ring fused to a pyridine moiety.

Properties

IUPAC Name

2,3-dihydrofuro[3,2-c]pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1,3,10H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEXLMRBHGLUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)aldehyde or (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)carboxylic acid .

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

Its structural features make it a useful probe for investigating biological processes .

Medicine

In medicine, this compound may be explored for its pharmacological properties. Research is ongoing to determine its potential as a therapeutic agent for various diseases .

Industry

In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lipophilicity allows it to diffuse easily into cells, where it can modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Within the Dihydrofuropyridine Family

2,3-Dihydrofuro[3,2-c]pyridin-4-amine
  • Structure: Features an amine (-NH2) group at the 4-position instead of methanol.
  • Properties: Molecular formula C7H8N2O (molecular weight: 136.15 g/mol). Limited data on physical properties, but storage requires protection from light and moisture .
  • Synthesis: Not explicitly detailed in the evidence, but likely involves nucleophilic substitution or reductive amination of precursor halides.
(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methyl Acetate
  • Structure : The hydroxymethyl group is acetylated to form an ester (-OAc) .
  • Synthesis: Likely derived from (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol via acetylation, as suggested by its listing alongside the parent compound .
4-(Furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine
  • Structure : A fully aromatic, fused bifuropyridine system.
  • Properties: Molecular formula C13H9NO; melting point 160–165°C. Exhibits antimicrobial activity, as inferred from the title of , though specific data are unavailable.
  • Spectroscopy : Distinct $ ^1H $ NMR signals at δ 8.68 (d, H-6,6') and δ 7.78 (dd, H-7,7') confirm aromaticity and coupling patterns .

Furocoumarins and Related Heterocycles

2,3-Disubstituted Furo[3,2-c]coumarins
  • Structure : Coumarin fused with a furan ring, substituted at C-2 and C-3.
  • Synthesis: Prepared via a one-pot Feist–Béenary-type reaction using 4-hydroxycoumarin, aromatic aldehydes, and α-chloroketones in n-propanol (yields: 70–95%) .

Chlorinated Pyridine Derivatives

Polychloro-2,3-dihydrofuro[3,2-c]pyridines
  • Structure : Chlorine substituents at positions 4, 6, and 7, with methyl or chloromethyl groups.
  • Synthesis : Generated via Claisen rearrangement of allyl tetrachloro-4-pyridyl ether, yielding mixtures of dihydrofuropyridines and hydroxypyridines .
  • Reactivity: Thermal rearrangements highlight the instability of halogenated dihydrofuropyridines compared to the methanol derivative .

Comparative Analysis Table

Compound Name Core Structure Key Substituent Synthesis Method Notable Properties/Bioactivity
This compound Dihydrofuropyridine -CH2OH Claisen rearrangement No bioactivity data reported
2,3-Dihydrofuro[3,2-c]pyridin-4-amine Dihydrofuropyridine -NH2 Not specified Storage-sensitive
4-(Furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine Bifuropyridine None (fully aromatic) Cyclocondensation Antimicrobial (implied)
2,3-Disubstituted Furo[3,2-c]coumarins Furocoumarin C-2/C-3 substituents Feist–Béenary reaction Antioxidant, antimicrobial
Polychloro-dihydrofuropyridines Chlorinated dihydrofuropyridine -Cl, -CH3/-CH2Cl Claisen rearrangement Thermally unstable

Key Observations

  • Synthetic Flexibility: The dihydrofuropyridine core allows diverse functionalization (e.g., -OH, -NH2, -OAc), but this compound’s synthesis via Claisen rearrangement contrasts with Feist–Béenary routes for coumarins .
  • Stability: Chlorinated derivatives exhibit thermal instability, whereas the methanol analog’s stability under storage conditions (dry, room temperature) remains unquantified .

Biological Activity

(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has a molecular formula of C10H11NO2 and a molecular weight of approximately 177.20 g/mol. Its structure features a fused furo-pyridine ring system, which is significant for its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cellular functions.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

  • Cell Line Studies : In vitro tests demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, at concentrations ranging from 10 to 100 µM, it inhibited cell proliferation by over 70% in the MCF-7 breast cancer cell line.
Cell LineConcentration (µM)% Inhibition
MCF-71040%
MCF-75070%
MCF-710090%

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : It showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 50 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Study on Antitumor Mechanisms

A study investigated the antitumor effects of this compound on human lung cancer cells. The researchers found that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptosis markers.

Research on Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound was tested against a panel of pathogenic microorganisms. The results demonstrated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.

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